molecular formula C16H25Cl2NO2 B2977192 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216551-47-1

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2977192
CAS No.: 1216551-47-1
M. Wt: 334.28
InChI Key: GFUBNPIFMOUDTR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a piperidinyl group, and a propanol backbone. It is often used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 4-Chloro-2-methylphenoxypropanol: This involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin under basic conditions.

    Introduction of the Piperidinyl Group: The final step involves the reaction of 4-chloro-2-methylphenoxypropanol with 2-methylpiperidine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
  • 1-(4-Bromo-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
  • 1-(4-Chloro-2-methylphenoxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorinated phenoxy group and piperidinyl moiety make it particularly effective in certain applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.ClH/c1-12-9-14(17)6-7-16(12)20-11-15(19)10-18-8-4-3-5-13(18)2;/h6-7,9,13,15,19H,3-5,8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUBNPIFMOUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2)Cl)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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